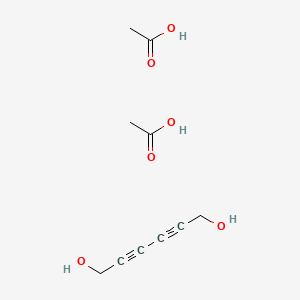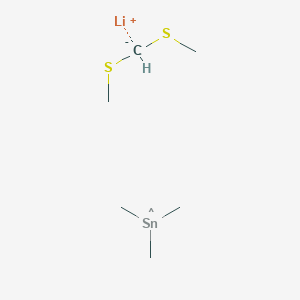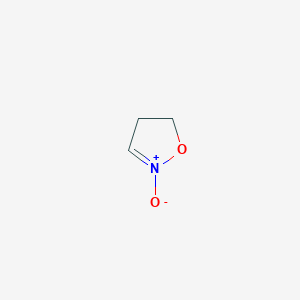
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic compounds, making them valuable in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be employed .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted at room temperature in a reactor coil. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a notable reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas. These reagents facilitate various transformations, such as the oxidation of C5-unsubstituted oxazoline rings .
Major Products: The major products formed from the reactions of this compound include substituted oxazoles, which are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole has a wide range of scientific research applications. In medicinal chemistry, oxazole derivatives are explored for their potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular agents . Additionally, these compounds are investigated for their roles in drug discovery and development, as they can readily bind to biological systems through non-covalent interactions .
In the field of chemistry, oxazoles are used as synthetic intermediates for the development of novel chemical entities. Their ability to participate in various chemical reactions makes them valuable building blocks for complex molecule synthesis .
Wirkmechanismus
The mechanism of action of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes and receptors by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the oxazole derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole include other oxazole derivatives, such as isoxazoles and oxadiazoles. These compounds share the five-membered ring structure with oxygen and nitrogen atoms but differ in the positions of these atoms and additional substituents .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of atoms and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit specific biological activities, making it a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
55055-07-7 |
|---|---|
Molekularformel |
C3H5NO2 |
Molekulargewicht |
87.08 g/mol |
IUPAC-Name |
2-oxido-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C3H5NO2/c5-4-2-1-3-6-4/h2H,1,3H2 |
InChI-Schlüssel |
BRIFVTYYOOJQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[N+](=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


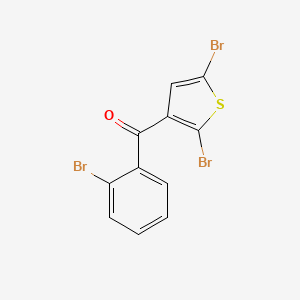
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
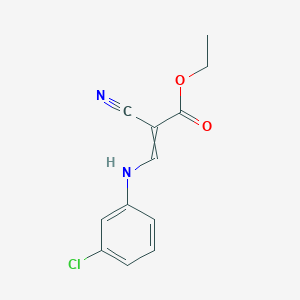
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
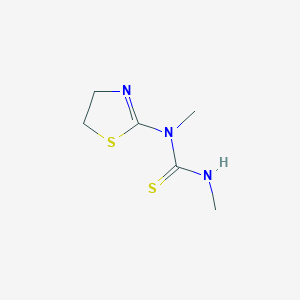
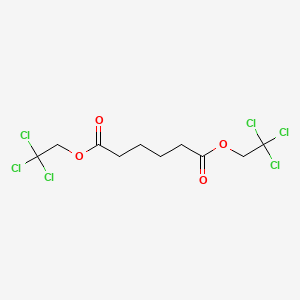

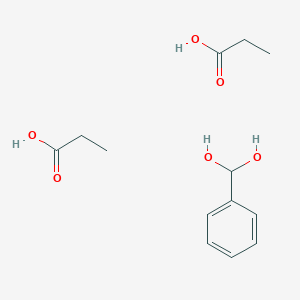
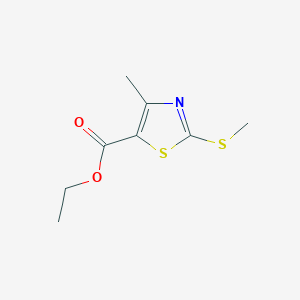
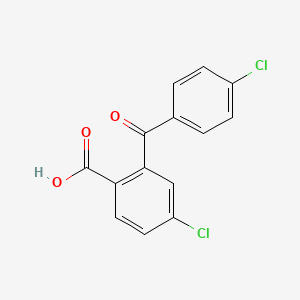
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
